molecular formula C11H19N B14471862 N,N-Dipropylpent-3-en-1-yn-1-amine CAS No. 70490-69-6

N,N-Dipropylpent-3-en-1-yn-1-amine

Cat. No.: B14471862
CAS No.: 70490-69-6
M. Wt: 165.27 g/mol
InChI Key: HWOASDLBTRKVDX-UHFFFAOYSA-N
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Description

N,N-Dipropylpent-3-en-1-yn-1-amine is an organic compound with the molecular formula C₁₁H₁₉N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl groups. This compound is known for its unique structure, which includes both alkyne and alkene functionalities, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropylpent-3-en-1-yn-1-amine typically involves the reaction of dipropylamine with a suitable alkyne precursor. One common method is the reaction of dipropylamine with 4-penten-2-yne under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack of the amine on the alkyne.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropylpent-3-en-1-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to an alkane or alkene.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Alkanes, alkenes

    Substitution: Alkylated amines, halogenated derivatives

Scientific Research Applications

N,N-Dipropylpent-3-en-1-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dipropylpent-3-en-1-yn-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dipropylamine: A simpler amine with similar alkyl groups but lacking the alkyne and alkene functionalities.

    N,N-Diethylpent-3-en-1-yn-1-amine: A structurally similar compound with ethyl groups instead of propyl groups.

Uniqueness

N,N-Dipropylpent-3-en-1-yn-1-amine is unique due to its combination of alkyne and alkene functionalities, which provide versatility in chemical reactions and applications. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule in various fields of research and industry .

Properties

CAS No.

70490-69-6

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

N,N-dipropylpent-3-en-1-yn-1-amine

InChI

InChI=1S/C11H19N/c1-4-7-8-11-12(9-5-2)10-6-3/h4,7H,5-6,9-10H2,1-3H3

InChI Key

HWOASDLBTRKVDX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C#CC=CC

Origin of Product

United States

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